![molecular formula C24H22ClN3O3S B2417860 N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 865656-14-0](/img/structure/B2417860.png)
N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-16-5-4-6-17(13-16)15-28-20-10-12-32-22(20)23(30)27(24(28)31)11-9-21(29)26-14-18-7-2-3-8-19(18)25/h2-8,10,12-13H,9,11,14-15H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCAPCMEJWZTPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₂₁H₂₃ClN₂O₃S
- Molecular Weight: 404.94 g/mol
- IUPAC Name: N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. A study published in the journal Cancer Letters demonstrated that thieno[3,2-d]pyrimidine derivatives have the ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and suppressing cell proliferation . The specific mechanisms through which these compounds exert their effects often involve the modulation of signaling pathways related to cell survival and apoptosis.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes involved in cancer metabolism. For instance, derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition can lead to reduced cell proliferation in rapidly dividing cancer cells.
Case Studies
- Case Study 1: Breast Cancer
- Case Study 2: Leukemia
Data Table: Summary of Research Findings
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound's IUPAC name is N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide. Its molecular formula is C20H18ClN3O2, and it has a molecular weight of approximately 373.83 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is significant for its biological interactions.
Research indicates that this compound exhibits multiple biological activities:
1. Anticancer Properties
- Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant anticancer activity in xenograft models by targeting specific signaling pathways involved in tumor growth.
2. Enzyme Inhibition
- This compound may act as an inhibitor for various enzymes associated with cancer pathways. In particular, it could potentially inhibit the Type III secretion system (T3SS), which plays a role in bacterial virulence factors.
3. Antimicrobial Effects
- Compounds structurally related to this compound have exhibited significant antimicrobial activity against various pathogens.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the chlorophenyl and methyl groups.
- Coupling with the propanamide functionality.
Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings.
Case Studies
Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression.
Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Functional group protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Coupling reactions : Employ carbodiimide crosslinkers (e.g., EDC·HCl) with HOBt as an activating agent in aprotic solvents (e.g., DMF) to form amide bonds .
- Optimization : Control temperature (e.g., 0–25°C), inert atmosphere (N₂/Ar), and solvent polarity to minimize side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Validation : Confirm intermediates via LC-MS and ¹H/¹³C NMR spectroscopy .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization of this compound?
- Methodological Answer :
- NMR conflicts : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping proton signals, particularly in the thieno[3,2-d]pyrimidine core and substituted benzyl groups .
- Mass spectrometry : Perform high-resolution MS (HRMS) to distinguish between isobaric fragments and confirm molecular ion peaks .
- Reference analogs : Compare spectral data with structurally related thienopyrimidine derivatives (e.g., pyrido[3,2-d]pyrimidinones) to validate assignments .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Target-based assays : Screen against kinase or protease targets using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays .
- Cell viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Include dose-response curves (IC₅₀ calculations) .
- Controls : Compare with known inhibitors (e.g., staurosporine for kinases) and validate results across triplicate experiments .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer :
- LogP and solubility : Use Schrödinger’s QikProp or SwissADME to estimate partition coefficients and aqueous solubility .
- Docking studies : Perform molecular docking (AutoDock Vina, Glide) against crystallographic protein targets (e.g., PDB entries) to predict binding modes .
- ADMET profiling : Apply tools like admetSAR to assess toxicity risks (e.g., hepatotoxicity, CYP inhibition) .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) through structural modifications?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 3-methylphenyl group with fluorinated or heterocyclic moieties to enhance metabolic stability .
- Prodrug strategies : Introduce ester or carbamate groups at the propanamide chain to improve membrane permeability .
- In vitro metabolism : Use liver microsomes (human/rat) and LC-MS/MS to identify major metabolites and guide SAR .
Q. What experimental and computational approaches resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- PK/PD modeling : Integrate plasma concentration-time profiles with pharmacodynamic data (e.g., tumor growth inhibition) to correlate exposure and effect .
- Tissue distribution : Conduct radiolabeled (¹⁴C) studies or MALDI imaging to quantify compound penetration into target tissues .
- Off-target profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify polypharmacology effects .
Q. How can researchers validate the compound’s mechanism of action when conflicting data arise from target engagement assays?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in cell lysates .
- CRISPR/Cas9 knockout : Generate cell lines lacking the putative target and assess compound activity loss .
- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD, kon/koff) .
Q. What strategies improve synthetic yield and scalability while minimizing hazardous byproducts?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors for exothermic or air-sensitive steps (e.g., diazomethane generation) to enhance safety and yield .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF in coupling reactions .
- DoE optimization : Apply design of experiments (DoE) to statistically optimize variables (e.g., stoichiometry, temperature) .
Q. How can researchers address batch-to-batch variability in biological activity due to polymorphic forms?
- Methodological Answer :
- Polymorph screening : Use solvent-mediated crystallization (e.g., slurry conversion) to isolate stable crystalline forms .
- PXRD and DSC : Characterize polymorphs via powder X-ray diffraction and thermal analysis .
- Biological retesting : Re-evaluate activity of each polymorph in cell-based assays to correlate form-specific efficacy .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.